molecular formula C10H17N3O B13330158 (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No.: B13330158
M. Wt: 195.26 g/mol
InChI Key: JRPZPOZWHYLAEF-UHFFFAOYSA-N
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Description

(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a chemical building block based on the pyrazolopyridine scaffold, a heterocyclic system of significant interest in medicinal and synthetic chemistry. Compounds featuring this core structure are extensively investigated for their potential biological activities. Research indicates that substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines are explored for use as medicaments, with patents covering their application in pharmaceutical preparations . Specifically, analogues of this chemical class have demonstrated notable antiproliferative activity in vitro against various human cancer cell lines, such as K562, MV4-11, and MCF-7 . The mechanism of action for these active compounds is complex and can include the induction of apoptosis, evidenced by the activation of caspase 9 and cleavage of PARP-1, as well as the reduction of proliferating cell nuclear antigen (PCNA) expression . The specific substitution pattern on the pyrazolopyridine core, including groups like the isopropyl and hydroxymethyl on this compound, is critical for modulating its physicochemical properties and binding affinity to biological targets. As a research chemical, this product is intended for use in the synthesis of novel derivatives, biological screening, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol

InChI

InChI=1S/C10H17N3O/c1-7(2)13-10(6-14)8-5-11-4-3-9(8)12-13/h7,11,14H,3-6H2,1-2H3

InChI Key

JRPZPOZWHYLAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CNCCC2=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, are used to introduce the isopropyl and methanol groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be employed to ensure a short reaction time and high yield . Additionally, the purification process is optimized to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)formaldehyde or (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in biological and medicinal research. It has been evaluated for its antiproliferative activity against cancer cell lines, such as K562, MV4-11, and MCF-7. The compound induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer treatment .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. In cancer cells, the compound induces apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1). It also affects the cell cycle progression and reduces the expression of proliferating cell nuclear antigen (PCNA) .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight CAS Number
Target: (2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol Isopropyl (2), Methanol (3) Hydroxyl, bicyclic pyrazolo-pyridine C10H16N3O* ~194.26 Not explicitly stated
(1-Methyl-...-3-yl)methanol dihydrochloride Methyl (1), Methanol (3) Hydroxyl, dihydrochloride salt C8H15Cl2N3O 225.12 1269106-56-0
2-Methyl-...-3-amine dihydrochloride Methyl (2), Amine (3) Amine, dihydrochloride salt C7H14Cl2N4 225.12 2155852-49-4
Methyl 2-isopropyl-...-3-carboxylate Isopropyl (2), Carboxylate (3) Ester, bicyclic pyrazolo-pyridine C10H15N3O2 209.25 1785277-36-2
(2-(Prop-2-yn-1-yl)-...-3-yl)methanol Propargyl (2), Methanol (3) Hydroxyl, alkyne C10H13N3O 191.23 2092480-27-6

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility due to ionic character, whereas the target compound’s free base form may require formulation adjustments for bioavailability. The methanol group in the target compound enhances polarity compared to carboxylate esters (e.g., ) or propargyl derivatives (e.g., ).
  • Stability: The ester group in is prone to hydrolysis, while the methanol group in the target compound offers greater stability. Propargyl-substituted analogs () may exhibit reactivity under oxidative conditions due to the alkyne moiety.

Biological Activity

(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[4,3-c]pyridine core with an isopropyl group and a hydroxymethyl substituent. Its molecular formula is C10H17N3OC_{10}H_{17}N_3O with a CAS number of 1780735-70-7. The presence of multiple nitrogen atoms may influence its reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action for this compound are still under investigation; however, preliminary studies suggest:

  • Dopamine Receptor Modulation : Similar compounds have shown selective activity towards dopamine receptors, which are crucial in the treatment of psychiatric disorders .
  • Antimicrobial Activity : Some derivatives of pyrazolo compounds have demonstrated effectiveness against resistant bacterial strains and fungi .

Biological Activity Overview

The biological activity of this compound has been assessed through various bioassays. Key findings include:

Activity Effect Reference
AntimicrobialModerate activity against MRSA
Neurotransmitter ModulationPotential D2 receptor partial agonist
CytotoxicityVariable effects on cancer cell lines

Case Studies

  • Neuropharmacological Study : In a study evaluating the effects on dopamine receptors, the compound exhibited partial agonist activity at the D2 receptor. This suggests potential applications in treating conditions like schizophrenia or Parkinson’s disease by modulating dopaminergic signaling .
  • Antimicrobial Efficacy : Research has shown that similar pyrazolo derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds in this class have been effective against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the pyrazolo framework. The following table summarizes key findings from recent research:

Study Findings
Synthesis and EvaluationIdentified several active derivatives with enhanced potency against cancer cell linesPromising for further development in oncology
Pharmacokinetic AnalysisFavorable absorption and distribution profiles observed in animal modelsSuggests potential for oral bioavailability

Q & A

Q. What are the optimized synthetic routes for (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : Iodine-mediated electrophilic cyclization of precursors like 1-phenyl-3-(2-phenylethynyl)-1H-pyrazolo-4-carbaldehyde to form the pyrazolopyridine core .

Functionalization : Suzuki-Miyaura cross-coupling and alkylation to introduce the isopropyl and methanol groups .

Scale-Up : Microwave-assisted synthesis is employed industrially to reduce reaction time and improve yield .

Q. Key Optimization Parameters :

StepConditionImpact
CyclizationSolvent (e.g., DMF), temperature (80–100°C)Higher purity with reduced byproducts
Suzuki CouplingCatalyst (Pd(PPh₃)₄), base (Na₂CO₃)Yield increases with excess boronic acid (1.2 eq)
AlkylationMicrowave irradiation (150°C, 20 min)20% higher yield vs. conventional heating

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazolo[4,3-c]pyridine core and substitution patterns (e.g., isopropyl CH3_3 doublet at δ 1.2–1.4 ppm) .
  • X-Ray Diffraction : Single-crystal X-ray analysis (e.g., P21_1/c space group) resolves bond angles and dihedral distortions (e.g., 75.19° between pyrazole and naphthalene planes in derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C10_{10}H17_{17}N3_3O, calculated 195.14 g/mol) .

Q. How is the compound’s anti-proliferative activity assessed in preliminary biological screens?

Methodological Answer:

  • Cell Lines : Dose-response assays in leukemia (K562, MV4-11) and breast cancer (MCF-7) cells, with IC50_{50} values typically <10 μM .
  • Mechanistic Markers : Caspase-3/7 activation (fluorogenic substrates) and PARP-1 cleavage (Western blot) confirm apoptosis induction .
  • Controls : Comparison with doxorubicin or etoposide validates assay robustness.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic index?

Methodological Answer:

  • Core Modifications : Replace the isopropyl group with cyclopropyl or tert-butyl to enhance steric bulk and target affinity .
  • Methanol Derivitization : Esterification (e.g., acetate prodrugs) improves membrane permeability, while phosphorylation targets kinase interactions .
  • In Vivo Testing : Compare pharmacokinetics (AUC, Cmax_{max}) of derivatives in rodent models to prioritize candidates with >50% oral bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50_{50}50​ in similar cell lines)?

Methodological Answer:

  • Standardization : Use identical cell passage numbers, serum batches, and assay durations (72 hr vs. 48 hr impacts viability).
  • Target Validation : CRISPR knockouts (e.g., caspase-9) clarify mechanism-specific effects vs. off-target cytotoxicity .
  • Meta-Analysis : Pool data from ≥3 independent labs to identify outliers (e.g., MCF-7 IC50_{50} ranges: 2.5–8.7 μM) .

Q. What computational approaches predict the compound’s interactions with targets like caspases or dopamine receptors?

Methodological Answer:

  • Molecular Docking : Glide SP scoring (Schrödinger) models binding to caspase-3’s active site (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : AMBER force fields simulate ligand-receptor stability (RMSD <2.0 Å over 100 ns) .
  • QSAR Models : CoMFA identifies electronegative substituents (e.g., -NO2_2) as critical for D2_2 receptor affinity (r2^2 = 0.89) .

Q. How does tautomerism or conformational dynamics influence the compound’s bioactivity?

Methodological Answer:

  • Tautomer Analysis : 1^1H-NMR in DMSO-d6_6 detects equilibrium between 1H- and 2H-pyrazolo tautomers, altering hydrogen-bonding capacity .
  • Crystal Packing : X-ray structures reveal π-π stacking (3.8 Å spacing) and N–H···O hydrogen bonds stabilize bioactive conformers .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) quantifies energy barriers (ΔG‡ ≈ 12 kcal/mol) for ring puckering in the tetrahydro-pyridine moiety .

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